molecular formula C10H10ClN3O B1404898 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride CAS No. 1423024-57-0

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Cat. No. B1404898
M. Wt: 223.66 g/mol
InChI Key: XJMSTRPUMSSOSB-UHFFFAOYSA-N
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Description

“6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1423024-57-0 . It has a molecular weight of 223.66 and its IUPAC name is 6-(3-pyridinyloxy)-3-pyridinamine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride” is 1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride derivatives exhibit unique molecular conformations and intermolecular hydrogen bonding patterns, as observed in the structural analysis of certain mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. These structures feature distinct protonation sites and hydrogen-bonded networks, contributing to the understanding of molecular interactions and crystal engineering (Böck et al., 2021).

Catalytic and Synthetic Applications

The compound has been utilized in catalytic enantioselective reactions, specifically in the borane reduction of benzyl oximes. This process is instrumental in preparing certain chiral pyridyl amines, highlighting its significance in synthetic organic chemistry and the production of optically active compounds (Huang, Ortiz-Marciales & Hughes, 2011).

Bioactive Compound Synthesis

The synthesis of novel compounds, such as pyrazolo[3,4-b]pyridin-3-ol derivatives, is another significant application. These compounds are synthesized through cyclization reactions and are of interest due to their potential biological activities (Wu, Tang, Huang & Shen, 2012).

Biological Activity and DFT Studies

The compound is also involved in the synthesis of multifunctionalized naphthoxocine derivatives, which have shown promising biological activities in preliminary studies. These derivatives could potentially be used in treating cancer, influenza A, microbial infections, and as components in dye-sensitized solar cells (DSSCs), as indicated by DFT studies (Abozeid et al., 2019).

Organic Syntheses

The compound is involved in the synthesis of various organic molecules, including pyridin-3-yl C-nucleosides, highlighting its versatility in organic chemistry and its potential in drug design and development (Joubert, Pohl, Klepetérová & Hocek, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

properties

IUPAC Name

6-pyridin-3-yloxypyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMSTRPUMSSOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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